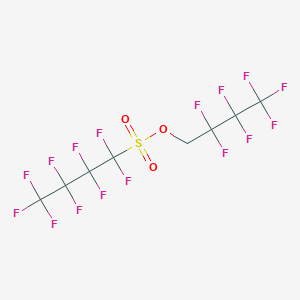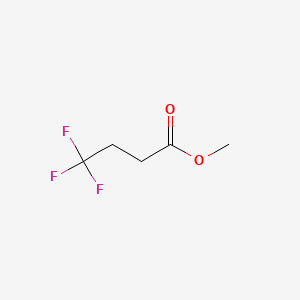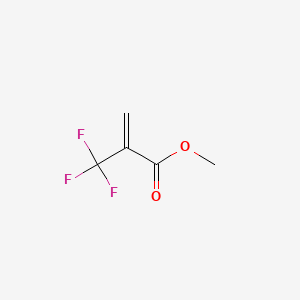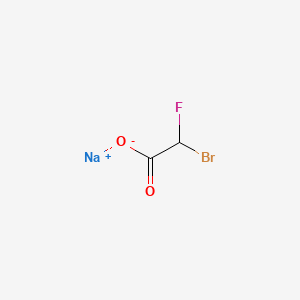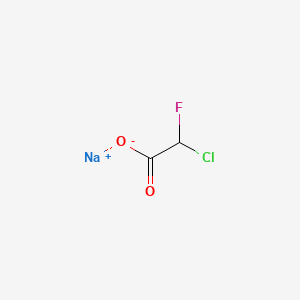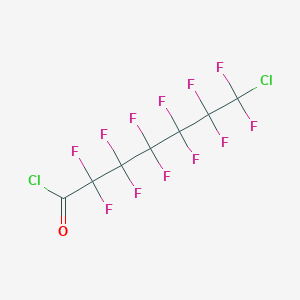
2,3,4,5,6-Pentafluorphenyl-3,4-Dimethoxybenzolsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate" is a fluorinated aromatic compound that is likely to have unique physical and chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties and reactions can provide insights into the behavior of such a molecule.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . This suggests that a similar approach could be used to synthesize the target compound, possibly by reacting a dimethoxybenzenesulfonyl chloride with a pentafluorophenyl nucleophile.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by high electronegativity and strong C-F bonds, which can influence the overall geometry and electronic distribution within the molecule. X-ray crystallography and spectroscopic methods, such as 19F NMR, are commonly used to confirm the structures of such compounds . These techniques would likely reveal the influence of the fluorine atoms on the electronic environment of the aromatic ring in the target compound.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms can make the aromatic ring more susceptible to nucleophilic attack, as demonstrated by the synthesis of sulfur pentafluorophenyl compounds using a pentafluorobenzenesulfonyl hypervalent iodonium ylide . The target compound may also participate in similar reactions due to the presence of the pentafluorophenyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often dominated by the strong electronegativity of fluorine. This can lead to high thermal stability, as seen in the thermal isomerization of perfluoro-pentaethylmethylbenzene , and poor water solubility, as observed in the case of a novel small molecule HIF-1 pathway inhibitor . The target compound is expected to exhibit similar properties, including potential thermal stability and low solubility in polar solvents due to the fluorinated phenyl ring.
Wissenschaftliche Forschungsanwendungen
Anwendungen in organischen Solarzellen
Die Verbindung wurde als Baustein für die Herstellung von konjugierten Polymerdonoren für Anwendungen in organischen Solarzellen verwendet . Das pentafluorphenylsubstituierte Benzimidazol wird in ein Copolymer eingeführt, das Fluoren als Comonomer enthält . Dieses neuartige Material zeigt eine hocheffiziente Photolumineszenzlöschung, wenn es mit Fulleren-Derivaten gemischt wird .
Elektrolytzusatz für Batterien
2,3,4,5,6-Pentafluorphenyl-Methansulfonat, eine verwandte Verbindung, wurde als vielseitiger Elektrolytzusatz für LiNi 0.5 Co 0.2 Mn 0.3 O 2 /Graphit-Batterien verwendet . Es bildet Grenzschichten sowohl auf der Kathoden- als auch auf der Anodenoberfläche, wodurch der Zellwiderstand und Nebenreaktionen reduziert werden .
Synthese von fluorierten aromatischen Polymeren mit hohem Molekulargewicht
2,3,4,5,6-Pentafluorbenzaldehyd, eine weitere verwandte Verbindung, wurde bei der Synthese von neuartigen fluorierten aromatischen Polymeren mit hohem Molekulargewicht eingesetzt . Dies wird durch eine superacid-katalysierte Polyhydroxylierungsreaktion von fluorierten Carbonylverbindungen erreicht .
Bestimmung von primären Aminen in Klärschlamm
2,3,4,5,6-Pentafluorbenzaldehyd wurde als Derivatisierungsreagenz in einer empfindlichen Methode zur Bestimmung von primären Aminen in Klärschlamm verwendet . Dies erfolgt durch Headspace-Festphasenmikroextraktion und Gaschromatographie-Tandem-Massenspektrometrie .
Dearomatisierende Diels-Alder-Reaktionen
N-(2,3,4,5,6-Pentafluorphenyl)Maleimid, eine verwandte Verbindung, hat sich als wirksam erwiesen, um dearomatisierende Diels-Alder-Reaktionen zu fördern . Dieser Prozess wandelt sp2-reiche Komponenten in einem einzigen Schritt erfolgreich in die gewünschten Produkte mit mehreren sp3-Kohlenstoffen um .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3,4-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O5S/c1-22-7-4-3-6(5-8(7)23-2)25(20,21)24-14-12(18)10(16)9(15)11(17)13(14)19/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPCHKYGHCSOLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195876 |
Source


|
| Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-12-2 |
Source


|
| Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


